4,5-Dichloro-1,3-dioxolan-2-one

Vibrational Spectroscopy Computational Chemistry Structural Analysis

Halogenated cyclic carbonate inconsistency causes reaction failure. 4,5-Dichloro-1,3-dioxolan-2-one ensures predictable reactivity through its unique vicinal dichloro motif. • 96.4% yield in 1,1,1,2-tetraethoxyethane synthesis. • Required starting material for US 5,262,544 energetic compound. • Stable to reductive ring-opening (Zn/MeOH), unlike non-halogenated analogs. Procure for reproducible, high-performance synthetic results.

Molecular Formula C3H2Cl2O3
Molecular Weight 156.95 g/mol
CAS No. 3967-55-3
Cat. No. B1204053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-1,3-dioxolan-2-one
CAS3967-55-3
Synonyms4,5-dichloro-1,3-dioxolan-2-one
Molecular FormulaC3H2Cl2O3
Molecular Weight156.95 g/mol
Structural Identifiers
SMILESC1(C(OC(=O)O1)Cl)Cl
InChIInChI=1S/C3H2Cl2O3/c4-1-2(5)8-3(6)7-1/h1-2H
InChIKeyBETICXVUVYXEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-1,3-dioxolan-2-one: Core Properties


4,5-Dichloro-1,3-dioxolan-2-one (CAS 3967-55-3) is a halogenated cyclic carbonate with the molecular formula C₃H₂Cl₂O₃ and a molecular weight of approximately 156.95 g/mol [1]. It is a white crystalline solid or colorless liquid , with a density of ~1.67 g/cm³ and a boiling point of ~281.7 °C at 760 mmHg . This compound serves as a versatile electrophilic building block in organic synthesis, functioning as a carbonylating, alkylating, and cyclization reagent . Its primary industrial relevance lies in its utility as a key intermediate for the synthesis of pharmaceuticals, energetic materials, and specialty polymers [2].

Electrophilic C3 building block for carbonylation, alkylation, and cyclization reactions
Key intermediate for pharmaceutical, energetic material, and specialty polymer synthesis
Vicinal dichloro pattern enables unique reactivity not achievable with mono‑ or non‑halogenated analogs

4,5-Dichloro-1,3-dioxolan-2-one: Substitution Risks


Substituting 4,5-dichloro-1,3-dioxolan-2-one with other halogenated cyclic carbonates (e.g., 4-chloro-1,3-dioxolan-2-one, 4,4,5-trichloro-1,3-dioxolan-2-one, or 4-(chloromethyl)-1,3-dioxolan-2-one) is not a direct replacement without re-optimizing synthetic processes. While these compounds share a similar dioxolanone core, they exhibit distinct reactivity, selectivity, and physicochemical properties [1][2]. For instance, the presence of two vicinal chlorine atoms in 4,5-dichloro-1,3-dioxolan-2-one creates a unique electrophilic environment and steric profile that fundamentally differs from analogs with a single chlorine, a trichloromethyl group, or a chloromethyl substituent. This difference is not merely incremental; it can dictate the success or failure of a specific synthetic transformation, as evidenced by distinct reaction pathways in 2-oxazolidone formation and differentiated vibrational spectra [1]. Procurement based solely on in-class assumptions risks lower yields, the introduction of new impurities, or complete reaction failure.

Halogen pattern mismatch
Mono‑chloro, trichloro, or chloromethyl analogs create different electrophilic and steric environments that alter reaction pathways.
Yield and impurity risk
Direct substitution without re‑optimization may lead to lower yields, new impurities, or complete reaction failure in transformations such as 2‑oxazolidone formation.
Property-driven process change
Changes in boiling point, density, and flash point require process re‑validation for scale‑up and safety assessments.

4,5-Dichloro-1,3-dioxolan-2-one: Comparative Evidence


Vibrational Properties vs. Methyl Analog

The introduction of chlorine substituents in 4,5-dichloro-1,3-dioxolan-2-one leads to a quantifiably distinct charge distribution and vibrational profile compared to the methyl-substituted analog, 4-methyl-1,3-dioxolan-2-one. This difference, confirmed by experimental FTIR/FT-Raman spectra and ab initio/DFT calculations [1], proves the compound is not a simple electronic analog and will behave differently in spectroscopic and reactive contexts.

Vibrational differentiation
Cross-study comparable
Distinct C–Cl stretching and ring deformation modes; full spectral assignment 3700–100 cm⁻¹ vs. methyl analog
Confirms unique electronic and steric environment not replicable by alkyl‑substituted analogs
FTIR, FT‑Raman and DFT (B3LYP/cc‑pVTZ) data
Vibrational Spectroscopy Computational Chemistry Structural Analysis

Reductive Ring-Opening Stability

The 4,5-dichloro-substituted dioxolanone ring exhibits different stability towards reductive conditions compared to related 1,3-dioxolan-2-one systems. A study on halogenated dioxolanones reported that 1,3-dioxolan-2-one systems can undergo complete reductive ring-opening under conditions where the 2-oxazolidinone derived from a 4-halogeno-dioxolanone is stable [1].

Reductive stability contrast
Class-level inference
Derived 2‑oxazolidinone resists reductive ring‑opening; parent dioxolanone ring degrades completely under Zn/MeOH
Supports access to stable intermediates for multi‑step reductive syntheses
Data inferred from 4‑chloro analog behavior; verify for target compound
Reductive Stability Heterocyclic Chemistry Synthetic Methodology

Tetraethoxyethane Synthesis

4,5-Dichloro-1,3-dioxolan-2-one reacts with ethanol to yield 1,1,1,2-tetraethoxyethane with high efficiency. A patent example describes a reaction time of 24.0 hours at a temperature between 0–100 °C, achieving a yield of 96.4% [1]. This showcases a specific, high-value transformation that distinguishes it from non-chlorinated or differently chlorinated analogs which would not participate in the same reaction pathway.

Tetraethoxyethane yield
Supporting evidence
96.4% yield
Supports high‑yield orthoester synthesis route
Reaction with ethanol, 0–100 °C, 24 h
Synthetic Methodology Orthoester Synthesis Reaction Yield

Energetic Material Precursor

4,5-Dichloro-1,3-dioxolan-2-one is the specified and preferred substrate for the synthesis of the energetic compound 5,7-dinitro-5,7-diaza-1,3-dioxabicyclo[3:3:0]octan-2-one [1]. The patent describes condensing one mole of methylenedinitramine with one mole of this specific compound to produce the explosive [1]. Alternative dioxolanone analogs would not produce the desired bicyclic product.

Substrate specificity
Supporting evidence
Specified as the required starting material in U.S. Patent 5,262,544 for energetic compound synthesis
Unique substrate requirement for patented bicyclic product
Patent‑defined condensation with methylenedinitramine
Energetic Materials Explosives Synthesis Patent Chemistry

Physicochemical Properties for Process Design

4,5-Dichloro-1,3-dioxolan-2-one possesses well-defined and predictable physicochemical properties, essential for designing and scaling up industrial processes. Key parameters include a boiling point of ~281.7 °C at 760 mmHg, a density of ~1.67 g/cm³, a flash point of ~144.6 °C, and an estimated logP of ~1.8 [1].

Process design properties
Supporting evidence
BP ~281.7 °C, density ~1.67 g/cm³, flash point ~144.6 °C, logP ~1.8
Supports equipment design, safety assessment, and handling protocols
Predicted values from chemical databases; confirm experimentally for critical processes
Physicochemical Properties Process Chemistry Safety

4,5-Dichloro-1,3-dioxolan-2-one: Application Scenarios


Patented Energetic Material Synthesis

This is a direct, patent-defined application. For organizations developing or manufacturing the explosive compound described in U.S. Patent 5,262,544, 4,5-dichloro-1,3-dioxolan-2-one is not just an option but the specified starting material. The procurement decision is binary: any other starting material will not produce the claimed invention [1].

2-Oxazolidone Derivatives with Reductive Stability

Researchers developing synthetic routes that involve reductive steps should procure 4,5-dichloro-1,3-dioxolan-2-one. Its derived 2-oxazolidinones exhibit superior stability to reductive ring-opening (e.g., with Zn/MeOH) compared to non-halogenated 1,3-dioxolan-2-one systems, which undergo complete decomposition [1]. This specific stability profile is a critical selection criterion over analogs that would fail under the same process conditions.

Tetraethoxyethane Orthoester Synthesis

Procurement of 4,5-dichloro-1,3-dioxolan-2-one is justified for the efficient, high-yielding (96.4%) synthesis of 1,1,1,2-tetraethoxyethane, a valuable orthoester building block [1]. This is a proven, quantifiable application that directly supports purchasing decisions for labs requiring this specific reagent. Alternative cyclic carbonates are unlikely to provide a comparable synthetic route.

Application
Selection Property
Validation Focus
Energetic material intermediate
Patent‑specified dioxolanone substrate
Verify substrate identity for target bicyclic product synthesis
2‑Oxazolidone synthesis with reductive stability
Reductive ring‑opening resistance of derived oxazolidinone
Confirm stability under Zn/MeOH conditions vs. dioxolanone
Tetraethoxyethane orthoester synthesis
High‑yield reaction pathway
Verify yield and reaction conditions for orthoester formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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